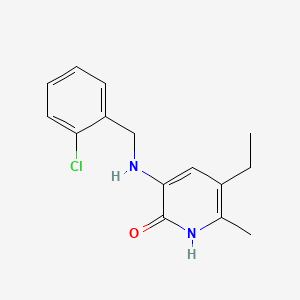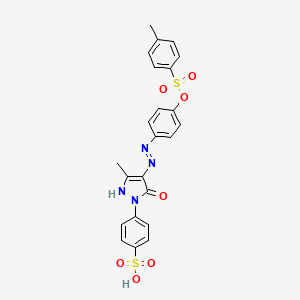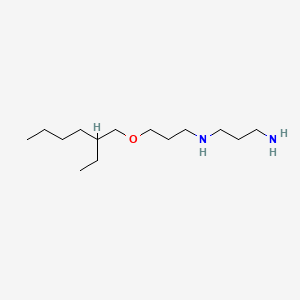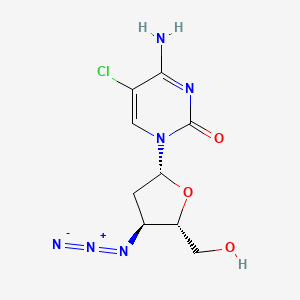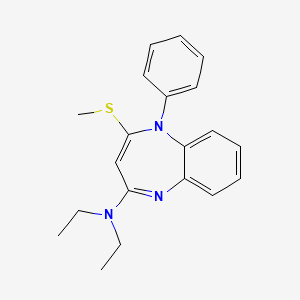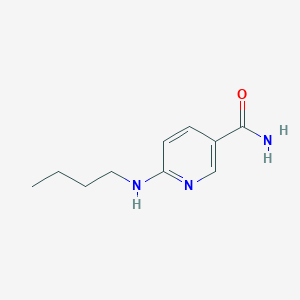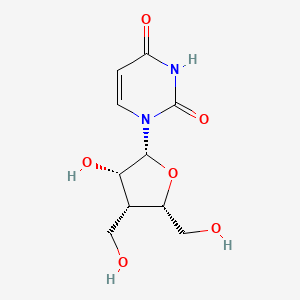
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- is a nucleoside analogue. Nucleoside analogues are chemically modified versions of natural nucleosides, which are essential components of DNA and RNA. These analogues play a crucial role in antiviral and anticancer therapies due to their ability to interfere with cellular processes such as DNA synthesis, cell signaling, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- involves several steps. One common method is the photoinduced thiol-ene addition of various thiols to 3’-exomethylene derivatives of protected ribothymidine and uridine
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes such as DNA synthesis and cell signaling.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with cellular replication and growth.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- involves its incorporation into DNA or RNA, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxicity and inhibition of cellular replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Another nucleoside analogue with similar antiviral and anticancer properties.
2’-Deoxy-5-methyluridine: A related compound used in similar applications.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- is unique due to its specific structure, which allows for targeted interactions with cellular processes. Its ability to undergo various chemical modifications also makes it a versatile tool in scientific research and drug development .
Eigenschaften
CAS-Nummer |
130351-65-4 |
|---|---|
Molekularformel |
C10H14N2O6 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6+,8-,9+/m0/s1 |
InChI-Schlüssel |
CCLQDVIPKKSCHR-JWIUVKOKSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


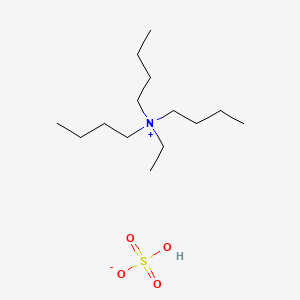
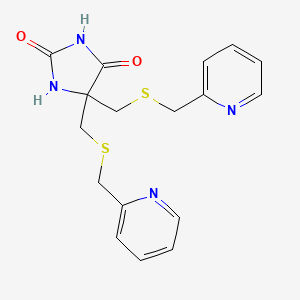
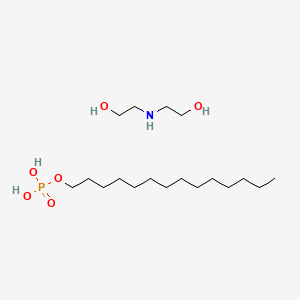
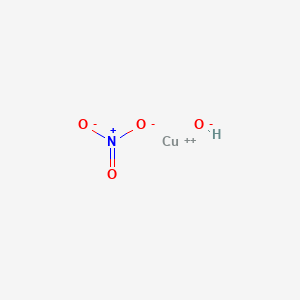
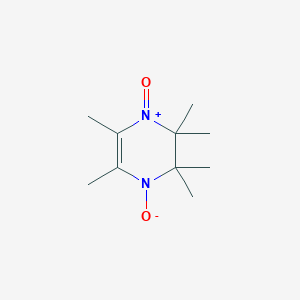
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
